Pde5-IN-12
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Overview
Description
Pde5-IN-12 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their ability to block the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells. This action results in various physiological effects, including vasodilation and smooth muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde5-IN-12 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Common synthetic routes include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
Pde5-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions often involve controlled temperature, pressure, and pH to optimize the reaction rate and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Pde5-IN-12 has a wide range of scientific research applications, including:
Mechanism of Action
Pde5-IN-12 exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate. By blocking this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and vasodilation. This mechanism involves the activation of the nitric oxide-cyclic guanosine monophosphate pathway and the subsequent reduction of intracellular calcium levels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pde5-IN-12 include sildenafil, tadalafil, vardenafil, and avanafil. These compounds share the same mechanism of action but differ in their pharmacokinetic and pharmacodynamic properties .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for phosphodiesterase type 5, which may result in distinct therapeutic effects and side effect profiles compared to other inhibitors. Its unique chemical structure also contributes to its potency and efficacy in various applications .
Properties
Molecular Formula |
C19H14ClFN4O3 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(3,6-dioxo-2-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C19H14ClFN4O3/c20-15-7-4-8-16(21)14(15)11-22-23-17(26)12-24-18(27)9-10-19(28)25(24)13-5-2-1-3-6-13/h1-11H,12H2,(H,23,26)/b22-11+ |
InChI Key |
LXSISTAUWOUCBV-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2CC(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2CC(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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